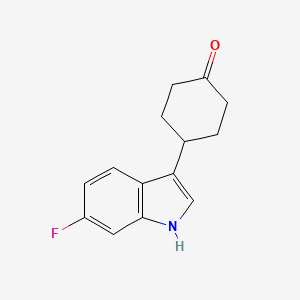






|
REACTION_CXSMILES
|
FC1C=C2C(=CC=1)NC=C2C1CCC(=O)CC1.C1O[C:21]2([CH2:26][CH2:25][CH:24]([C:27]3[C:35]4[C:30](=[CH:31][C:32]([F:36])=[CH:33][CH:34]=4)[NH:29][CH:28]=3)[CH2:23][CH2:22]2)[O:20]C1>>[F:36][C:32]1[CH:31]=[C:30]2[C:35]([C:27]([CH:24]3[CH2:23][CH2:22][C:21](=[O:20])[CH2:26][CH2:25]3)=[CH:28][NH:29]2)=[CH:34][CH:33]=1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(=CNC2=CC1)C1CCC(CC1)=O
|
|
Name
|
4-(6-fluoro-1H-3-indolyl)-cyclohexanone ethylene ketal
|
|
Quantity
|
5.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1COC2(CCC(CC2)C2=CNC3=CC(=CC=C23)F)O1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
This compound was prepared in the manner
|
|
Type
|
CUSTOM
|
|
Details
|
yield as a white solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC=C2C(=CNC2=C1)C1CCC(CC1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |